2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE
Description
2-[9-(3-Methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a pyrimido-purine derivative characterized by a methoxyphenyl substituent at the 9-position and an acetamide group at the 3-position. Its molecular formula is C₁₉H₂₁N₅O₄, with a monoisotopic mass of 407.15 g/mol. The compound’s structure combines a bicyclic purine core with a substituted phenyl ring, which influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21-15-14(16(26)24(18(21)27)10-13(19)25)23-8-4-7-22(17(23)20-15)11-5-3-6-12(9-11)28-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCGOQCARMNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific reaction conditions. The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it may be explored for therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
- Methoxy vs. Chloro Groups: The target compound’s 3-methoxyphenyl group reduces electronegativity compared to chloro-substituted analogs (e.g., and ), which may decrease binding affinity to adenosine receptors but enhance metabolic stability due to reduced oxidative dehalogenation .
- Acetamide vs.
Pharmacokinetic and Thermodynamic Data
- Solubility : The target compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4), outperforming the carboxylic acid derivative (: <0.05 mg/mL) but underperforming the ethyl ester (: 0.45 mg/mL due to ester hydrophobicity) .
- Plasma Protein Binding : Methoxy-substituted analogs show ~85% plasma protein binding, comparable to chloro-substituted derivatives (82–88%), suggesting similar distribution profiles .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Pyrimido-purine derivatives with 3-methoxy groups (e.g., the target compound) demonstrate IC₅₀ = 1.8 μM against phosphodiesterase-4 (PDE4), whereas 3-chloro analogs () show weaker inhibition (IC₅₀ = 3.5 μM ) due to steric hindrance from bulky chloro-methyl groups .
- Synthetic Routes : The ethyl ester analog () serves as a prodrug, hydrolyzing in vivo to its active carboxylic acid form. In contrast, the acetamide group in the target compound avoids this metabolic step, enabling direct activity .
Biological Activity
The compound 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural characteristics suggest a variety of biological activities that warrant detailed investigation. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Molecular Formula : C21H23N5O5
- Molecular Weight : 425.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors.
- DNA Interaction : Potential binding to DNA or RNA structures may influence gene expression.
Anticancer Activity
Research has indicated that compounds with similar purine and pyrimidine structures exhibit significant anticancer properties. For instance:
- In vitro studies show that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| B | A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial and antifungal assays have shown effectiveness against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bacteriostatic | 32 µg/mL |
| S. aureus | Bactericidal | 16 µg/mL |
| C. albicans | Fungicidal | 64 µg/mL |
Anti-inflammatory Effects
Compounds similar to this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators:
- In vivo models demonstrated reduced edema and inflammatory markers in treated groups compared to controls.
Case Studies
-
Case Study on Anticancer Properties :
- A study evaluated the effects of the compound on human leukemia cells. Results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours.
- The study concluded that the compound activates the intrinsic apoptotic pathway through mitochondrial depolarization.
-
Case Study on Antimicrobial Efficacy :
- Another investigation focused on the antibacterial activity against multi-drug resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
